Cas no 2167300-93-6 (3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride)

3-(1,3-Dioxolan-2-yl)benzene-1-sulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly for introducing sulfonyl groups into aromatic systems. Its key advantage lies in the presence of the dioxolane-protected aldehyde functionality, which enhances stability while allowing selective deprotection for further derivatization. The sulfonyl chloride moiety is highly reactive toward nucleophiles, facilitating efficient sulfonamide or sulfonate formation under mild conditions. This compound is particularly useful in pharmaceutical and agrochemical research, where controlled functionalization of aromatic scaffolds is required. Its stability under standard storage conditions and compatibility with a range of solvents further contribute to its utility in multistep synthetic routes.
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride structure
2167300-93-6 structure
商品名:3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride
CAS番号:2167300-93-6
MF:C9H9ClO4S
メガワット:248.683360815048
CID:6560807
PubChem ID:137935715

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride
    • Benzenesulfonyl chloride, 3-(1,3-dioxolan-2-yl)-
    • インチ: 1S/C9H9ClO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2
    • InChIKey: DSAHBGYMTHNBTC-UHFFFAOYSA-N
    • ほほえんだ: C1(S(Cl)(=O)=O)=CC=CC(C2OCCO2)=C1

じっけんとくせい

  • 密度みつど: 1.448±0.06 g/cm3(Predicted)
  • ふってん: 372.5±37.0 °C(Predicted)

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1179695-5.0g
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride
2167300-93-6 95%
5g
$2028.0 2023-05-26
Enamine
EN300-1179695-0.05g
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride
2167300-93-6 95%
0.05g
$162.0 2023-05-26
Enamine
EN300-1179695-250mg
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride
2167300-93-6 95.0%
250mg
$347.0 2023-10-03
Enamine
EN300-1179695-1000mg
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride
2167300-93-6 95.0%
1000mg
$699.0 2023-10-03
Aaron
AR0286WI-100mg
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride
2167300-93-6 95%
100mg
$357.00 2025-02-15
Aaron
AR0286WI-50mg
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride
2167300-93-6 95%
50mg
$248.00 2025-02-15
Aaron
AR0286WI-1g
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride
2167300-93-6 95%
1g
$987.00 2025-02-15
1PlusChem
1P0286O6-5g
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride
2167300-93-6 95%
5g
$2569.00 2023-12-19
Aaron
AR0286WI-10g
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride
2167300-93-6 95%
10g
$4160.00 2023-12-15
1PlusChem
1P0286O6-500mg
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride
2167300-93-6 95%
500mg
$737.00 2023-12-19

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride 関連文献

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chlorideに関する追加情報

Research Briefing on 3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride (CAS: 2167300-93-6) in Chemical Biology and Pharmaceutical Applications

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride (CAS: 2167300-93-6) has recently emerged as a key synthetic intermediate in pharmaceutical and chemical biology research. This sulfonyl chloride derivative, featuring a protected aldehyde group in the form of a dioxolane ring, has shown significant utility in the synthesis of biologically active compounds. Recent studies highlight its role as a versatile building block for the development of sulfonamide-based therapeutics, particularly in the areas of enzyme inhibitors and targeted covalent modifiers.

Structural analysis reveals that the dioxolane-protected benzaldehyde moiety provides both stability during synthesis and controlled deprotection opportunities, while the sulfonyl chloride group enables efficient conjugation with various nucleophiles. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its application in creating novel carbonic anhydrase inhibitors with improved pharmacokinetic properties. The researchers utilized 2167300-93-6 to introduce a sulfonamide pharmacophore while maintaining the aldehyde functionality for subsequent structural modifications.

In chemical biology applications, this compound has gained attention for its use in activity-based protein profiling (ABPP). The reactive sulfonyl chloride group allows for covalent modification of active site residues in target enzymes, while the protected aldehyde provides a handle for subsequent bioconjugation or detection. Recent work published in ACS Chemical Biology (2024) employed 3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride to develop selective covalent inhibitors of cysteine proteases, demonstrating its potential in target identification and validation studies.

Synthetic methodology developments have also benefited from this compound. A 2024 Organic Process Research & Development publication described an improved large-scale synthesis of 2167300-93-6 with enhanced yield and purity, addressing previous challenges in industrial-scale production. The optimized process features a safer chlorosulfonation step and improved workup procedures, making this valuable intermediate more accessible for pharmaceutical development.

From a safety and handling perspective, recent material safety data sheet (MSDS) updates emphasize the compound's moisture sensitivity and the need for anhydrous conditions during storage and handling. Proper personal protective equipment (PPE) including chemical-resistant gloves and eye protection is recommended when working with this sulfonyl chloride derivative. Stability studies indicate that storage under nitrogen at -20°C provides optimal shelf life.

Looking forward, the unique dual functionality of 3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride positions it as a promising candidate for continued exploration in drug discovery. Current research directions include its application in PROTAC (proteolysis targeting chimera) development and as a linker in antibody-drug conjugates (ADCs), where its selective reactivity and subsequent aldehyde deprotection offer strategic advantages in bioconjugation chemistry.

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